

# Technical Support Center: Refining Statistical Models for Predicting Species Distribution

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## Compound of Interest

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their statistical models for predicting species distribution.

## Frequently Asked Questions (FAQs) & Troubleshooting Guides

### 1. Data Quality and Preprocessing

**Q1:** My model performance is poor, and the predicted distribution doesn't match the known ecology of the species. Where should I start troubleshooting?

**A1:** Poor model performance often stems from issues with the input data. Start by thoroughly examining your species occurrence and environmental data.

Troubleshooting Steps:

- Assess Occurrence Data Quality:

- Positional Accuracy: Check for obvious errors in coordinates (e.g., points in the ocean for a terrestrial species).<sup>[1]</sup> Consider the precision of your occurrence data; historical records may have lower accuracy. High positional error can negatively impact model performance.<sup>[2]</sup>
- Taxonomic Accuracy: Verify the species identification for your occurrence points. Misidentification can lead to erroneous models of a species' niche.
- Duplicate Records: Remove duplicate occurrence points, especially if they fall within the same grid cell of your environmental data.<sup>[3]</sup>
- Address Sampling Bias:
  - Problem: Occurrence datasets are often spatially biased, with more records in easily accessible areas (e.g., near roads and cities). This can lead to models that predict high suitability in well-sampled areas rather than environmentally suitable ones.
  - Solution: Spatial Thinning. This process reduces sampling bias by creating a minimum distance between occurrence points.<sup>[1][4][5]</sup>
    - Methodology: Utilize R packages like spThin or GeoThinneR to perform spatial thinning.<sup>[4][5][6][7]</sup> The goal is to retain the maximum number of records while ensuring a minimum distance between them, thus reducing the effects of sampling bias.<sup>[4][5]</sup>
- Check Environmental Data:
  - Collinearity: Highly correlated environmental variables can lead to model instability and difficulty in interpreting the contribution of each variable.
  - Solution: Remove Collinear Variables. Calculate the correlation between all pairs of environmental variables. Generally, if the Pearson correlation coefficient is greater than |0.7|, one of the variables in the pair should be removed.<sup>[8][9][10]</sup> Another method is to use the Variance Inflation Factor (VIF), with a common threshold for removal being a VIF greater than 5.<sup>[11]</sup>

## 2. Model Selection and Parameterization

Q2: I have cleaned my data, but my model is still performing poorly. How do I choose the right modeling algorithm and settings?

A2: The choice of algorithm and its parameters can significantly impact model performance.

Troubleshooting Steps:

- Algorithm Selection:
  - Different algorithms have different assumptions. For example, Generalized Linear Models (GLMs) assume a linear relationship between the predictors and the response, while machine learning methods like MaxEnt and Random Forest can capture more complex, non-linear relationships.[12]
  - Consider running multiple models with different algorithms and comparing their performance. Ensemble modeling, which combines the outputs of multiple models, can often produce more robust predictions.[11]
- Parameter Tuning (for algorithms like MaxEnt):
  - Regularization: This parameter in Maxent helps to prevent overfitting. Experiment with different regularization multiplier values to find the optimal level of model complexity.[3][13]
  - Feature Classes: The choice of feature classes (e.g., linear, quadratic, hinge) determines the complexity of the response curves. Start with simpler feature classes and gradually increase complexity.
- Background Data Generation (for presence-only models like MaxEnt):
  - Problem: Maxent requires background points to characterize the available environment. The selection of these points can influence the model outcome.[3][14]
  - Solution: Instead of purely random background points across the entire study area, consider a targeted approach. One effective method is to select background points within a certain buffer distance around the presence locations to reduce the effect of sampling bias.[3] Another approach is to use methods like conditioned latin hypercube sampling

(CLHS) to ensure the background points represent the full range of environmental conditions in the study area.[15]

### 3. Model Evaluation and Validation

Q3: My model has a high AUC value, but the predicted distribution seems biologically unrealistic. How should I properly evaluate my model?

A3: While the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) plot is a common metric, it should not be the sole measure of model performance.[16] A high AUC can sometimes be misleading, especially with biased data.[16]

Troubleshooting Steps:

- Interpreting AUC:
  - AUC measures the model's ability to discriminate between presence and background (or pseudo-absence) sites.
  - A value of 0.5 indicates a model that performs no better than random, while a value of 1.0 represents a perfect model.[12][17] Generally, AUC values between 0.7 and 0.9 are considered to indicate reasonable to good model performance.[9][17][18]
- Cross-Validation:
  - Problem: Standard k-fold cross-validation, which randomly partitions data, can lead to overly optimistic performance estimates due to spatial autocorrelation (nearby points are more similar than distant points).[19][20][21]
  - Solution: Spatial Block Cross-Validation. This method divides the study area into spatial blocks and assigns all points within a block to the same fold. This ensures that the training and testing sets are spatially independent, providing a more realistic assessment of the model's predictive ability.[19][20][21][22][23] The R package blockCV can be used to implement this.[19][21][23]
- Beyond AUC:

- True Skill Statistic (TSS): This metric is prevalence-independent and is calculated as sensitivity + specificity - 1. A TSS value of +1 indicates a perfect model, while values of 0 or less indicate performance no better than random.[11]
- Visual Inspection: Always visually inspect the predicted distribution map. Does it make biological sense based on the known ecology of the species?[17] Examine the response curves to understand how the model is relating the species' presence to each environmental variable.[17]

## Data Presentation

Table 1: General Interpretation of AUC Values

AUC Value	Interpretation
0.5 - 0.7	Poor to low model performance[17]
0.7 - 0.9	Moderate to good model performance[9][17][18]
> 0.9	Excellent model performance[17][18]

Table 2: Common Thresholds for Identifying Collinearity in Environmental Variables

Method	Threshold	Recommendation
Pearson Correlation Coefficient (r)	>  0.7	Remove one variable from each highly correlated pair.[8][9][10]
Variance Inflation Factor (VIF)	> 5	Remove variables exceeding this threshold.[11]

## Experimental Protocols

### Protocol 1: Spatial Thinning of Occurrence Data

This protocol describes the general steps for performing spatial thinning using an R package like spThin.

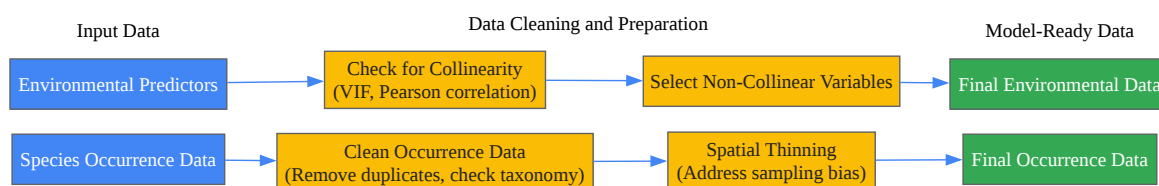
- Install and load the necessary R package:
- Prepare your occurrence data: Your data should be in a data frame with columns for species name, longitude, and latitude.
- Run the thin function:

#### [4][5] Protocol 2: Spatial Block Cross-Validation

This protocol outlines the general workflow for implementing spatial block cross-validation using the blockCV R package.

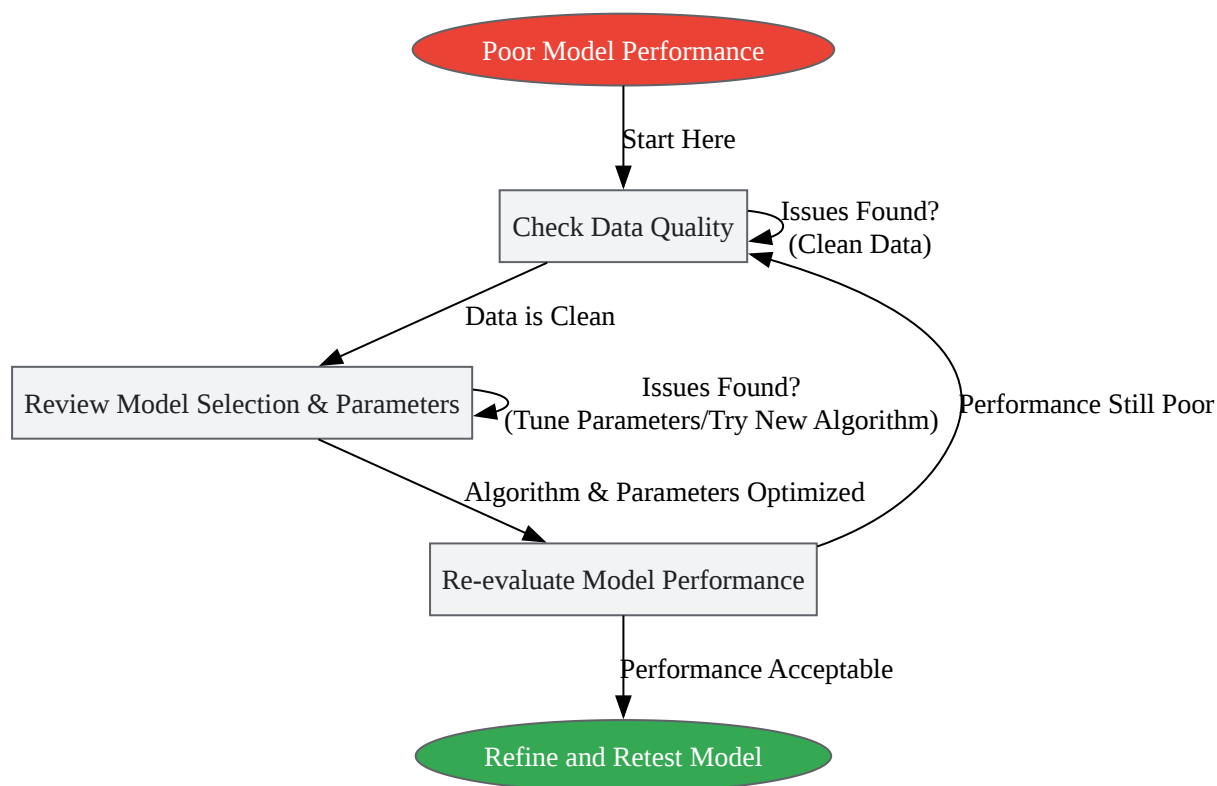
- Install and load the blockCV package:
- Prepare your spatial data: You will need your species occurrence data as a spatial object (e.g., an sf object) and your environmental data as a raster stack.
- Create spatial blocks:
- Use the folds for model training and evaluation: The spatial\_blocks object will contain the assignments of each data point to a training or testing set for each fold, which you can then use in your model fitting and evaluation loop. [19][21][23]

## Mandatory Visualization



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Caption: Workflow for preprocessing species occurrence and environmental data.



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Caption: A decision tree for troubleshooting poor model performance.

Caption: Conceptual diagram of spatial block cross-validation.

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